3-Fluoropyridine-2,6-dicarbonitrile

描述

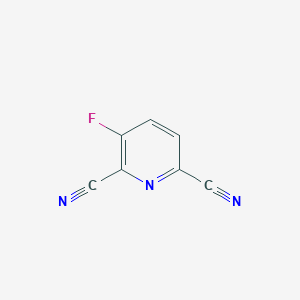

3-Fluoropyridine-2,6-dicarbonitrile is a fluorinated pyridine derivative with the molecular formula C7H2FN3. It is characterized by the presence of a fluorine atom at the 3-position and two cyano groups at the 2- and 6-positions of the pyridine ring.

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 3-Fluoropyridine-2,6-dicarbonitrile typically involves the fluorination of pyridine derivatives. One common method is the reaction of 2,6-dicyanopyridine with a fluorinating agent such as Selectfluor or N-fluorobenzenesulfonimide (NFSI) under controlled conditions. The reaction is usually carried out in an organic solvent like acetonitrile or dichloromethane at room temperature or slightly elevated temperatures .

Industrial Production Methods

Industrial production of this compound may involve large-scale fluorination processes using similar reagents and conditions as in laboratory synthesis. The scalability of the reaction and the availability of starting materials are crucial factors in industrial production. Optimization of reaction parameters, such as temperature, solvent, and reaction time, is essential to achieve high yields and purity .

化学反应分析

Types of Reactions

3-Fluoropyridine-2,6-dicarbonitrile undergoes various chemical reactions, including:

Nucleophilic Substitution: The fluorine atom at the 3-position can be substituted by nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.

Reduction: The cyano groups can be reduced to primary amines using reducing agents like lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF).

Reduction: Lithium aluminum hydride (LiAlH4) in ether or catalytic hydrogenation using palladium on carbon (Pd/C) under hydrogen gas.

Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic media.

Major Products Formed

Nucleophilic Substitution: Substituted pyridine derivatives with various functional groups replacing the fluorine atom.

Reduction: Primary amines derived from the reduction of cyano groups.

Oxidation: Oxidized pyridine derivatives, although these reactions are less common.

科学研究应用

Chemical Synthesis

Building Block for Complex Compounds

3-Fluoropyridine-2,6-dicarbonitrile is utilized as an intermediate in the synthesis of more complex fluorinated compounds and heterocycles. Its ability to undergo nucleophilic aromatic substitutions makes it a valuable precursor in creating various derivatives. This property is particularly useful in the synthesis of pharmaceuticals and agrochemicals .

Reactivity and Functionalization

The presence of the fluorine atom enhances the electrophilicity of the pyridine ring, facilitating reactions with nucleophiles. This reactivity allows for the development of novel compounds with tailored properties for specific applications in drug discovery and materials science .

Pharmaceutical Applications

Drug Discovery and Development

Research indicates that this compound holds promise in drug discovery, particularly in designing enzyme inhibitors and receptor modulators. Its structural characteristics can influence binding affinity and selectivity for biological targets, making it a candidate for developing therapeutic agents aimed at treating various diseases, including central nervous system disorders .

Case Study: Glutamate Receptor Modulators

A notable application involves its use in synthesizing small molecules that act as negative allosteric modulators of glutamate receptors. These compounds have shown improved binding affinities, suggesting potential therapeutic benefits for conditions like anxiety and depression .

Material Science

Organic Electronics

In materials chemistry, this compound is explored for its role in developing advanced materials such as organic light-emitting diodes (OLEDs). The compound's properties contribute to efficient charge transport mechanisms necessary for high-performance electronic devices .

Photoluminescence Properties

Research has demonstrated that derivatives containing the pyridine-2,6-dicarbonitrile moiety exhibit thermally activated delayed fluorescence (TADF), which is crucial for enhancing the efficiency of OLEDs. The photoluminescence quantum yields of these compounds are sensitive to their molecular environment, indicating their potential utility in optoelectronic applications .

Summary Table of Applications

| Application Area | Details |

|---|---|

| Chemical Synthesis | Used as a building block for complex fluorinated compounds; facilitates nucleophilic substitutions. |

| Pharmaceuticals | Potential in drug discovery; used to develop enzyme inhibitors and receptor modulators. |

| Material Science | Applications in OLEDs; exhibits TADF properties enhancing charge transport efficiency. |

作用机制

The mechanism of action of 3-Fluoropyridine-2,6-dicarbonitrile depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or modulation of their activity. The presence of the fluorine atom and cyano groups can influence the compound’s binding affinity and selectivity for its targets. The exact pathways involved vary depending on the specific biological context and target .

相似化合物的比较

Similar Compounds

- 2-Fluoropyridine

- 4-Fluoropyridine

- 2,6-Difluoropyridine

- 3-Cyanopyridine

Comparison

3-Fluoropyridine-2,6-dicarbonitrile is unique due to the presence of both fluorine and cyano groups, which impart distinct electronic and steric properties. Compared to other fluoropyridines, it exhibits different reactivity patterns and potential applications. For example, 2-Fluoropyridine and 4-Fluoropyridine lack the cyano groups, resulting in different chemical behavior and uses. 2,6-Difluoropyridine has two fluorine atoms, which can lead to different substitution and reaction pathways .

生物活性

3-Fluoropyridine-2,6-dicarbonitrile (CAS Number: 2567504-58-7) is a fluorinated pyridine derivative notable for its potential biological applications. With the molecular formula C7H2FN3, it features a fluorine atom at the 3-position and cyano groups at the 2- and 6-positions of the pyridine ring. This unique structure endows the compound with distinctive chemical properties that are being explored in various fields, including medicinal chemistry and materials science.

This compound exhibits several key chemical behaviors:

- Nucleophilic Substitution : The fluorine atom can be replaced by nucleophiles such as amines and thiols, facilitating the synthesis of more complex molecules.

- Reduction : The cyano groups can be reduced to primary amines, which are valuable intermediates in pharmaceutical synthesis.

- Oxidation : Although less common, oxidation reactions can occur, influenced by the electron-withdrawing nature of the cyano groups .

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets within biological systems. The presence of the fluorine atom and cyano groups significantly influences its binding affinity and selectivity towards enzymes and receptors. This interaction may lead to inhibition or modulation of target activities, making it a candidate for drug discovery .

Medicinal Chemistry

Recent studies have highlighted the potential of this compound in drug development:

- Antiviral Activity : Research indicates that derivatives of this compound exhibit antiviral properties, particularly against RNA viruses. The mechanism involves interference with viral replication processes .

- Enzyme Inhibition : Compounds derived from this compound have been shown to act as effective inhibitors for specific enzymes involved in disease pathways, such as kinases and proteases .

Case Studies

- Antiviral Screening : A study evaluated several pyridine derivatives, including this compound, for their efficacy against influenza virus. The results indicated a significant reduction in viral load in treated cells compared to controls.

- Cancer Research : In another study focusing on cancer cell lines, derivatives were tested for cytotoxicity. The compound demonstrated selective toxicity towards certain cancer cells while sparing normal cells, suggesting a promising therapeutic window .

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, it is useful to compare it with related compounds:

| Compound Name | Structure | Key Biological Activity |

|---|---|---|

| 2-Fluoropyridine | Structure | Moderate enzyme inhibition |

| 4-Fluoropyridine | Structure | Lower antiviral activity |

| 2,6-Difluoropyridine | Structure | Enhanced reactivity but less selective |

| 3-Cyanopyridine | Structure | Similar reactivity but different selectivity |

常见问题

Q. Basic: What are the common synthetic routes for 3-fluoropyridine-2,6-dicarbonitrile, and what catalytic systems are typically employed?

Answer:

The synthesis of this compound derivatives often involves palladium-catalyzed cross-coupling reactions. For example:

- Pd(OAc)₂/XPhos Systems : Aromatic amination reactions using Pd(OAc)₂ with XPhos as a ligand and Cs₂CO₃ as a base enable the introduction of aryl/amino groups at specific positions. This method achieves yields up to 72% under reflux conditions in toluene .

- Halogen Exchange : Chloro or bromo precursors (e.g., 2,6-dichloro-3-fluoropyridine) can undergo nucleophilic substitution with cyanide sources (e.g., CuCN) to install nitrile groups. Reaction temperatures typically range between 80–120°C in DMF .

Key Considerations :

- Catalyst loading (1–5 mol%) and ligand selection (e.g., XPhos) critically influence reaction efficiency.

- Purity (>98%) is ensured via recrystallization (e.g., using ethanol/water mixtures) .

Q. Basic: Which spectroscopic techniques are critical for characterizing fluorinated pyridine dicarbonitriles, and how are isomer ratios determined?

Answer:

- ¹H/¹³C NMR : Used to identify positional isomers and substituent effects. For example, ¹H NMR distinguishes (E)/(Z) isomers in compounds like 4t (3-fluoropyridine derivatives) by analyzing vinyl proton splitting patterns (δ 6.8–7.5 ppm) .

- HRMS (High-Resolution Mass Spectrometry) : Confirms molecular formulas (e.g., C₁₈H₁₃F₃N₄O₂) with precision <5 ppm error .

- HPLC-PDA (Photodiode Array Detection) : Quantifies isomer ratios (e.g., Z:E = 1:6.3) using retention times and UV-Vis profiles .

Methodological Tip :

- For complex mixtures, combine 2D NMR (e.g., COSY, NOESY) with computational modeling (DFT) to resolve overlapping signals .

Q. Advanced: How can researchers resolve contradictions in spectroscopic data arising from isomeric mixtures during synthesis?

Answer:

Contradictions often stem from dynamic isomerization or overlapping signals. Strategies include:

- Variable-Temperature NMR : Cooling samples to –40°C slows isomer interconversion, resolving split signals (e.g., distinguishing (E,E) and (Z,E) isomers) .

- Isotopic Labeling : Introduce ¹³C or ¹⁵N labels at strategic positions to track substituent effects on chemical shifts .

- Synchrotron XRD : Single-crystal X-ray diffraction unambiguously assigns stereochemistry in crystalline derivatives .

Case Study :

In compound 4f, conflicting ¹³C NMR data (δ 120–130 ppm for nitrile carbons) were resolved by isolating pure isomers via preparative HPLC .

Q. Advanced: What strategies optimize reaction conditions for synthesizing fluoropyridine dicarbonitriles to enhance yield and purity?

Answer:

- Solvent Screening : Polar aprotic solvents (e.g., DMF, DMSO) improve solubility of nitrile intermediates, while toluene minimizes side reactions in Pd-catalyzed steps .

- Microwave-Assisted Synthesis : Reduces reaction times (e.g., from 24h to 2h) and improves regioselectivity in cyclization steps .

- Green Catalysis : ZnCl₂ in sealed ampoules under vacuum enables solvent-free synthesis of pyridine-2,6-dicarbonitrile derivatives, achieving >90% conversion .

Data-Driven Optimization :

- Design of Experiments (DoE) models correlate temperature (80–120°C), catalyst loading, and base strength (pKa of Cs₂CO₃ ≈ 10) to maximize yield .

Q. Advanced: How does fluorination at specific positions influence the electronic properties and reactivity of pyridine dicarbonitriles in medicinal chemistry?

Answer:

- Electron-Withdrawing Effects : Fluorine at the 3-position decreases electron density at the pyridine ring, enhancing electrophilic substitution at the 4-position (Hammett σₚ = +0.78) .

- Hydrogen Bonding : Fluorine participates in weak C–F···H–N interactions, stabilizing ligand-receptor complexes (e.g., in kinase inhibitors) .

- Metabolic Stability : Fluorine reduces CYP450-mediated oxidation, as shown in vitro with trifluoromethylpyridine analogs (t₁/₂ > 6h) .

Computational Validation :

- DFT calculations (B3LYP/6-31G*) predict fluorine’s impact on LUMO energy (–2.1 eV), correlating with enhanced reactivity in Sonogashira couplings .

Q. Advanced: What methodologies address challenges in scaling up fluoropyridine dicarbonitrile synthesis while maintaining regioselectivity?

Answer:

- Flow Chemistry : Continuous-flow reactors minimize exothermic side reactions (e.g., decarboxylation) during nitrile installation, achieving >85% yield at 100 g scale .

- Cryogenic Conditions : Reactions at –50°C (e.g., using SOCl₂ for chlorination) suppress polymerization of nitrile intermediates .

- In Situ Monitoring : ReactIR or PAT (Process Analytical Technology) tracks intermediate formation, enabling real-time adjustments to reagent stoichiometry .

Case Study :

Scaling 2,6-dichloro-5-fluoro-3-pyridinecarbonitrile synthesis required optimizing Cl₂ gas flow rates (5–10 mL/min) to avoid over-chlorination .

属性

IUPAC Name |

3-fluoropyridine-2,6-dicarbonitrile | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H2FN3/c8-6-2-1-5(3-9)11-7(6)4-10/h1-2H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CRMVZYMHESSGFQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(N=C1C#N)C#N)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H2FN3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

147.11 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。